Spiro[2.5]octane-6-sulfonylchloride
Description
Contextualizing Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides are a well-established class of organic compounds recognized for their high reactivity and versatility in chemical synthesis. fiveable.me They serve as important intermediates for creating a wide range of sulfur-containing compounds. fiveable.me Their utility stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me
Key applications of sulfonyl chlorides include:
Synthesis of Sulfonamides: They readily react with amines to form sulfonamides, a common functional group found in many pharmaceutical drugs. fiveable.me
Formation of Sulfonate Esters: Their reaction with alcohols yields sulfonate esters, which are useful intermediates in various organic transformations. fiveable.me
Precursors to other Functional Groups: Sulfonyl chlorides can be converted into other important functional groups like sulfones and sulfinic acids. nih.gov
Source of Radicals: In photoredox catalysis, they can be reduced to form alkyl and aryl radicals, which are valuable for creating new carbon-carbon bonds. nih.govnih.gov
The synthesis of sulfonyl chlorides itself has evolved, with modern methods focusing on more environmentally friendly and efficient processes. These include photocatalytic methods and oxidative chlorosulfonation of various sulfur-containing starting materials. nih.govorganic-chemistry.org
Significance of Spirocyclic Systems in Chemical Research and Molecular Design
Spirocycles are compounds containing two rings that are connected by a single, shared atom known as a spiro atom. chemenu.com This structural feature imparts a distinct three-dimensional geometry, which is a significant advantage in molecular design, particularly in medicinal chemistry. tandfonline.com
The key advantages of incorporating spirocyclic systems into molecules include:
Three-Dimensionality: The inherent 3D nature of spirocycles allows for the creation of molecules that can interact more effectively with the complex, three-dimensional binding sites of biological targets like proteins. tandfonline.com
Improved Physicochemical Properties: Introducing a spirocyclic motif can enhance a molecule's properties, such as its water solubility, lipophilicity, and metabolic stability. tandfonline.combldpharm.comresearchgate.net
Conformational Rigidity: Spirocycles, especially those with smaller rings, are often rigid and have a limited number of stable conformations. This rigidity can lead to higher binding affinity and selectivity for a specific biological target. tandfonline.com
Novelty and Intellectual Property: The use of spirocyclic scaffolds can lead to the discovery of novel chemical entities with unique biological activities, providing opportunities for new intellectual property. researchgate.net
Spirocyclic structures are found in numerous natural products and have been successfully incorporated into a variety of approved drugs. tandfonline.comresearchgate.net
Historical Development and Current Research Trajectories for Spiro[2.5]octane Derivatives
The synthesis of spiro[2.5]octane derivatives has been an area of interest for organic chemists due to their potential as intermediates in the preparation of pharmaceutically active compounds. google.com Early synthetic routes were often challenging and not practical for large-scale production. google.comgoogle.com
Historically, the synthesis of compounds like spiro[2.5]octane-5,7-dione involved multi-step processes that required purification by methods not suitable for industrial scale-up, such as flash chromatography. google.com Over time, more efficient and robust methods have been developed to circumvent these issues. google.comresearchgate.net
Current research focuses on developing more streamlined and scalable synthetic routes. For instance, a patent describes a synthesis of spiro[2.5]octane-5-carboxylic acid starting from the readily available industrial raw material 1,3-cyclohexanedione (B196179), aiming to overcome the expense and operational difficulties of previous methods. google.com Other research has focused on the synthesis of chiral spiro[2.5]octanones and their potential applications. researchgate.net The development of new synthetic strategies for various spiro[2.5]octane derivatives, such as diones and carboxylic acids, continues to be an active area of research. google.comresearchgate.netchemicalbook.comgoogle.com
Research Objectives and Scope for Spiro[2.5]octane-6-sulfonylchloride
While specific research on "this compound" is not extensively documented in the provided search results, its structure suggests clear research objectives and scope within organic and medicinal chemistry. The primary objective would be to explore its utility as a novel building block for the synthesis of more complex spirocyclic compounds.
The research scope for this compound would likely include:
Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and fully characterizing its chemical and physical properties.
Reaction Chemistry: Investigating its reactivity with a variety of nucleophiles (e.g., amines, alcohols, thiols) to synthesize a library of novel spiro[2.5]octane derivatives, such as sulfonamides and sulfonate esters. For example, the related compound spiro[2.5]octane-6-sulfonamide has been synthesized. shachemlin.com
Medicinal Chemistry Applications: Screening the newly synthesized derivatives for biological activity against various therapeutic targets. The rigid spirocyclic core combined with the versatile sulfonyl group makes it an attractive scaffold for drug discovery.
Materials Science Applications: Exploring the potential of incorporating this spirocyclic sulfonyl chloride into polymers or other materials to create novel materials with unique properties.
The table below outlines some key data for related Spiro[2.5]octane compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Spiro[2.5]octane | 185-65-9 | C8H14 | 110.20 |
| Spiro[2.5]octane-6-sulfonyl chloride | 2012884-41-0 | Not Available | Not Available |
| Spiro[2.5]octane-6-sulfonamide | 1998024-60-4 | C8H15NO2S | Not Available |
| Spiro[2.5]octane-4,6-dione | 280568-01-6 | C8H10O2 | 138.16 |
| Spiro[2.5]octane-5-carboxylic acid | Not Available | Not Available | Not Available |
| SPIRO[2.5]OCT-6-YL-METHANOL | 849671-56-3 | C9H16O | 140.22 |
Structure
3D Structure
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
spiro[2.5]octane-6-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2 |
InChI Key |
MMHFUZHVSIDHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1S(=O)(=O)Cl)CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 2.5 Octane 6 Sulfonylchloride
Retrosynthetic Analysis of Spiro[2.5]octane-6-sulfonylchloride
A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection pathways. The most straightforward initial disconnection is at the sulfur-chlorine bond of the sulfonyl chloride functional group. This leads to the precursor, spiro[2.5]octane-6-sulfonic acid or its corresponding salt. This transformation is a standard method for the preparation of sulfonyl chlorides. google.comorganic-chemistry.orgresearchgate.net
Further deconstruction of the spiro[2.5]octane-6-sulfonic acid intermediate involves disconnection of the carbon-sulfur bond. This points to a precursor such as spiro[2.5]octan-6-ol or a related derivative which could undergo sulfonation. Alternatively, the retrosynthesis could proceed through a spiro[2.5]octane-6-thiol, which can be oxidized to the target sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org
The spiro[2.5]octane scaffold itself can be retrosynthetically disconnected at the spiro center. This suggests a convergent synthesis where a cyclohexanone (B45756) derivative is reacted with a cyclopropyl-containing nucleophile or electrophile. Another approach involves the formation of the cyclopropane (B1198618) ring onto a pre-existing cyclohexane (B81311) derivative. These strategies highlight the key challenges in the synthesis: the stereoselective construction of the spirocyclic system and the regioselective introduction of the sulfonyl chloride group.
Precursor Synthesis Strategies for the Spiro[2.5]octane Scaffold
The construction of the spiro[2.5]octane core is a critical step in the synthesis of this compound. Various methodologies have been developed for the formation of such spirocyclic systems, often involving either the creation of the cyclopropane ring onto a cyclohexane precursor or the simultaneous formation of the spiro-junction.
Cyclopropanation reactions are a powerful tool for the synthesis of the spiro[2.5]octane scaffold. One common approach involves the reaction of a cyclohexanone derivative with a suitable cyclopropanating agent. For instance, the synthesis of spiro[2.5]octane-5,7-dione, a related structure, has been achieved through a multi-step sequence starting from (1-ethoxycyclopropoxy)trimethylsilane (B107161) and a Wittig reagent, leading to a cyclopropylidene carboxylic acid ester which can then undergo further transformations to form the spiro-dione system. google.com
Another strategy involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. For example, the synthesis of spiro[2.5]octane-4,6-dione has been reported from methyl 3-(1-acetylcyclopropyl)propionate via an intramolecular condensation reaction using sodium hydride. chemicalbook.com While this example builds the cyclohexane ring onto a cyclopropane, the reverse strategy of forming the cyclopropane onto a cyclohexane is also a viable route.
Table 1: Selected Cyclopropanation Approaches for Spiro[2.5]octane Derivatives
| Starting Material(s) | Reagent(s) and Conditions | Product |
| (1-Ethoxycyclopropoxy)trimethylsilane, Wittig reagent | Acetic acid, high boiling point solvent | Cyclopropylidene carboxylic acid ethyl ester |
| Methyl 3-(1-acetylcyclopropyl)propionate | Sodium hydride, Tetrahydrofuran, Dimethylformamide, 70°C | Spiro[2.5]octane-4,6-dione |
Spiroannulation involves the formation of the spirocyclic system in a single key step. These reactions often rely on the rearrangement of a precursor or the reaction of a cyclic substrate with a bifunctional reagent. A notable example is the synthesis of spiro[2.5]octa-4,7-dien-6-ones through a 1,6-conjugate addition of a nucleophile to a para-quinone methide, which induces dearomatization and formation of the spiro center. rsc.org
The synthesis of spiro[2.5]octane-5-carboxylic acid has been achieved from 1,3-cyclohexanedione (B196179). google.com The process involves the formation of 3-methoxy-cyclohexenone, followed by cyclization with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene. This intermediate is then converted to spiro[2.5]octan-5-one, which can be further functionalized to the carboxylic acid. google.com This multi-step process demonstrates a practical approach to building the spiro[2.5]octane framework from readily available starting materials. google.com The resulting spiro[2.5]octane-6-carboxylic acid could potentially be a precursor to the target sulfonyl chloride via a Curtius or similar rearrangement to an amine, followed by diazotization and sulfonation. synchem.deuni.lunih.gov
Table 2: Selected Spiroannulation Techniques for Spiro[2.5]octane Derivatives
| Starting Material(s) | Reagent(s) and Conditions | Key Intermediate/Product |
| para-Quinone methides, Nucleophile | Mild, metal-free conditions | Spiro[2.5]octa-4,7-dien-6-ones |
| 1,3-Cyclohexanedione, Ethyl Grignard reagent | 1. Methanol, H₂SO₄; 2. Lewis acid | 5-Methoxyspiro[2.5]oct-4-ene |
Direct and Indirect Approaches for Sulfonyl Chloride Moiety Introduction
Once the spiro[2.5]octane scaffold is in place, the introduction of the sulfonyl chloride group is the final key transformation. This can be achieved through either direct halogenation of a sulfonic acid or its salt, or through an oxidation-chlorination strategy starting from a thiol precursor.
A common and reliable method for the synthesis of sulfonyl chlorides is the halogenation of the corresponding sulfonic acid or a salt thereof. google.comwikipedia.org Reagents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride are frequently employed for this transformation. google.com For instance, the reaction of a sodium sulfonate salt with phosphorus pentachloride can yield the desired sulfonyl chloride. wikipedia.org While effective, these conditions can be harsh and may not be suitable for complex molecules with sensitive functional groups. google.com
Milder methods have also been developed. For example, using a combination of a halogen substitution reagent in the presence of a catalytic amount of water and a co-catalyst like N,N-dimethylformamide can facilitate the conversion of sulfonic acid salts to sulfonyl chlorides under less stringent conditions. google.com Another mild approach utilizes 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the chlorinating agent for sulfonic acids, proceeding under neutral conditions. researchgate.net
Table 3: Reagents for the Halogenation of Sulfonic Acids and Salts
| Reagent(s) | Substrate | Conditions |
| Phosphorus pentachloride (PCl₅) | Sodium sulfonate salt | Often requires heating |
| Thionyl chloride (SOCl₂) | Sulfonic acid | Typically requires a catalyst |
| Halogen substitution reagent, cat. H₂O, DMF | Sulfonic acid salt | Milder conditions |
| 2,4,6-Trichloro-1,3,5-triazine | Sulfonic acid | Neutral conditions |
An alternative route to sulfonyl chlorides is the direct oxidative chlorination of thiols. organic-chemistry.orgorganic-chemistry.org This approach avoids the need to first synthesize and isolate the sulfonic acid. A variety of oxidizing systems in the presence of a chloride source have been reported.
A highly efficient method involves the use of hydrogen peroxide in combination with thionyl chloride. organic-chemistry.org This system allows for the rapid and direct conversion of thiols to sulfonyl chlorides in high yields under mild, room temperature conditions. organic-chemistry.org Another effective reagent combination is a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which provides a mild and selective oxidative chlorination of thiols to their corresponding sulfonyl chlorides. acs.orgnih.gov Furthermore, the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid has also been shown to smoothly oxidize thiols to sulfonyl chlorides. organic-chemistry.org
Table 4: Selected Oxidation-Chlorination Methods for Thiol Conversion
| Oxidizing System | Substrate | Key Advantages |
| Hydrogen peroxide, Thionyl chloride | Thiol | Fast reaction, high yield, mild conditions |
| Nitrate salt, Chlorotrimethylsilane | Thiol | Mild, selective, high purity of product |
| N-Chlorosuccinimide, Dilute HCl | Thiol | Smooth conversion, good yield |
| Ammonium nitrate, aq. HCl, Oxygen | Thiol | Environmentally benign, metal-free |
Late-Stage Sulfonyl Chloride Formation from Sulfonamides
The transformation of a primary sulfonamide group into a sulfonyl chloride at a late stage of a synthetic sequence is a powerful strategy for creating complex molecules. This approach is particularly valuable as it repurposes the often-unreactive sulfonamide moiety into a highly versatile electrophilic handle. A recently developed method utilizes a pyrylium (B1242799) salt, specifically Pyry-BF4, to activate the otherwise poorly nucleophilic NH2 group of a primary sulfonamide, enabling its conversion into the corresponding sulfonyl chloride. chemrxiv.orgacs.org
This transformation is typically carried out under mild conditions, which allows for its application to densely functionalized molecules without affecting other sensitive parts of the structure. chemrxiv.orgacs.org The reaction generally involves treating the sulfonamide substrate with the Pyry-BF4 reagent in the presence of a Lewis acid, such as magnesium chloride, in a suitable solvent like tert-butanol (B103910) at moderately elevated temperatures. chemrxiv.org This method's high selectivity for the sulfonamide group makes it a robust tool for late-stage functionalization in drug discovery and chemical biology, allowing for the efficient coupling of a wide array of nucleophiles. chemrxiv.orgacs.org
Table 1: Representative Conditions for Late-Stage Sulfonyl Chloride Formation
| Parameter | Condition | Purpose |
|---|---|---|
| Activating Reagent | Pyry-BF4 | Activates the primary sulfonamide NH2 group. |
| Additive | Magnesium Chloride (MgCl2) | Acts as a Lewis acid to facilitate the reaction. |
| Solvent | tert-Butanol (tBuOH) | Provides a suitable reaction medium. |
| Temperature | 60 °C | Provides thermal energy to drive the reaction. |
| Stoichiometry | Excess of Pyry-BF4 and MgCl2 | Ensures complete conversion of the sulfonamide. |
Optimization of Reaction Conditions and Yields
The efficiency and viability of synthesizing this compound are critically dependent on the optimization of reaction conditions to maximize yields and minimize byproducts. The process of optimization involves systematically varying key parameters such as the choice of catalyst, solvent, base, temperature, and reactant concentrations. For spirocyclic systems, palladium-catalyzed reactions are common, and their optimization provides a relevant framework. chemrxiv.org For instance, in a palladium-catalyzed spirocyclization, parameters like the palladium catalyst (e.g., Pd(PPh3)4), the base (e.g., Cs2CO3), solvent (e.g., toluene), and reactant concentration are all crucial factors that are adjusted to improve the product yield. chemrxiv.org
Table 2: Example of Reaction Parameter Optimization for a Spirocyclization
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Concentration | 0.1 M | 55 |
| 2 | Concentration | 0.2 M | 47 |
| 3 | Base | K3PO4 | <10 |
| 4 | Base | Cs2CO3 | 55 |
| 5 | Solvent | Dioxane | 45 |
| 6 | Solvent | Toluene | 55 |
Data derived from a representative palladium-catalyzed spirocyclization reaction. chemrxiv.org
Stereoselective Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry, driven by the importance of stereoisomerism in pharmacology. acs.orgresearchgate.net For a molecule like this compound, which contains a spirocyclic core, controlling the three-dimensional arrangement of atoms is paramount. Several advanced strategies are employed to achieve this, broadly categorized into catalyst-controlled, auxiliary-controlled, and substrate-controlled methods.
Catalyst-Controlled Synthesis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction. youtube.comyoutube.comyoutube.com For the formation of the spiro[2.5]octane skeleton, a key step is often a cyclopropanation reaction. The use of chiral transition metal catalysts, such as dirhodium tetracarboxylates bearing chiral ligands (e.g., Rh2(p-PhTPCP)4), can facilitate highly enantioselective and diastereoselective cyclopropanations of olefins. chemrxiv.org The chiral environment, or "pocket," created by the catalyst's ligands directs the approach of the substrate, thereby controlling the stereochemistry of the newly formed spirocenter. chemrxiv.org Synergistic catalysis, combining a chiral amine and a metal catalyst (e.g., palladium), can also be used to construct chiral spirocycles with high enantioselectivity. acs.org
Auxiliary-Controlled Synthesis: This method involves temporarily attaching a chiral auxiliary to the substrate. The auxiliary, often derived from a readily available natural product like camphor, directs the stereochemical course of a reaction. chemrxiv.org For example, an α,β-unsaturated amide derived from a chiral camphorpyrazolidinone can be used as a substrate for dichlorocarbene (B158193) addition, leading to the formation of a cyclopropane ring with high diastereoselectivity. chemrxiv.orgchemrxiv.org After the key stereocenter-forming reaction, the chiral auxiliary is cleaved and can often be recovered for reuse. youtube.com
Kinetic Resolution: This technique is used to separate a racemic mixture of a chiral compound. It involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For instance, a chiral base, such as one generated from n-BuLi and the chiral ligand (+)-sparteine, can be used to selectively deprotonate and functionalize one enantiomer of a racemic spirocyclic piperidine, leaving the other enantiomer unreacted. rsc.org This allows for the isolation of highly enantioenriched products. rsc.org
Green Chemistry Principles in this compound Synthesis
Integrating the principles of green chemistry into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. youtube.comacs.org The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgsioc-journal.cn
Several of the 12 Principles of Green Chemistry are directly applicable to the advanced synthetic methodologies discussed:
Prevention: The most important principle is to prevent waste generation rather than treating it afterward. rsc.orgsioc-journal.cn This is achieved through high-yield reactions and one-pot procedures that minimize purification steps. youtube.comnih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the starting substrates into the final product. rsc.orgsioc-journal.cn
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. rsc.orgsioc-journal.cn Catalysts are used in small amounts and can be recycled, reducing waste. Both metal-based chemrxiv.orgchemrxiv.org and organocatalytic methods align with this principle.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. rsc.orgsioc-journal.cn For example, conducting reactions in ethanol, a renewable and less toxic solvent, at room temperature represents a significant green improvement. nih.gov
Design for Energy Efficiency: Chemical processes should be designed to minimize energy requirements. rsc.orgsioc-journal.cn Performing reactions at ambient temperature and pressure, whenever possible, reduces the energy footprint of the synthesis. nih.gov The use of energy-efficient techniques like microwave irradiation is another strategy. google.com
By consciously applying these principles, chemists can design synthetic routes to this compound that are not only efficient and high-yielding but also safe and sustainable.
Table 3: Application of Green Chemistry Principles in Synthesis
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| 1. Prevention | Designing one-pot reactions to minimize intermediate purification steps and waste. youtube.com |
| 2. Atom Economy | Utilizing cycloaddition or rearrangement reactions that incorporate most atoms into the product. |
| 8. Reduce Derivatives | Employing late-stage functionalization to avoid protection/deprotection steps. rsc.org |
| 9. Catalysis | Using chiral catalysts chemrxiv.orgsioc-journal.cn or metal-free catalytic systems nih.gov instead of stoichiometric reagents. |
| 5. Safer Solvents | Replacing hazardous solvents with greener alternatives like ethanol. nih.gov |
| 6. Energy Efficiency | Developing reactions that proceed at room temperature to reduce energy consumption. nih.gov |
Mechanistic Investigations and Reactivity Profiles of Spiro 2.5 Octane 6 Sulfonylchloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfur atom in spiro[2.5]octane-6-sulfonylchloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. ekb.egshachemlin.com This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. The resulting spiro[2.5]octane-6-sulfonamides are a class of compounds with potential therapeutic applications. ekb.eg
The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide and eliminate a chloride ion. A variety of bases can be used to facilitate this reaction, including pyridine (B92270) and triethylamine. ekb.eg
Recent advancements have explored more efficient and milder methods for sulfonamide synthesis. ekb.eg For instance, microwave-assisted synthesis and metal-catalyzed sulfonamidation reactions have been reported to provide high yields of sulfonamides. ekb.eg Additionally, the direct conversion of primary sulfonamides to sulfonyl chlorides using reagents like Pyry-BF4 has been developed, offering a late-stage functionalization strategy. nih.govresearchgate.net This allows for the diversification of complex molecules containing a primary sulfonamide group. nih.govresearchgate.net
Table 1: Synthesis of Spiro[2.5]octane-6-sulfonamide Derivatives
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | Primary Amine | Pyridine | Dichloromethane | N-Alkyl-spiro[2.5]octane-6-sulfonamide | Not specified | ekb.eg |
| This compound | Secondary Amine | Triethylamine | Tetrahydrofuran | N,N-Dialkyl-spiro[2.5]octane-6-sulfonamide | Not specified | ekb.eg |
Esterification to Sulfonate Esters
This compound can undergo esterification with alcohols to yield sulfonate esters. This reaction is typically carried out in the presence of a base to scavenge the HCl produced. The resulting sulfonate esters are valuable intermediates in organic synthesis.
The process is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile. The reaction of spiro[2.5]octane-5,7-dione, a related compound, can lead to the formation of various ester derivatives through different synthetic routes. google.com
Table 2: Synthesis of Spiro[2.5]octane-6-sulfonate Esters
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | Alcohol | Pyridine | Dichloromethane | Alkyl spiro[2.5]octane-6-sulfonate | Not specified | google.com |
Sulfonyl Carbanion Formation and Reactivity
While the direct formation of a sulfonyl carbanion from this compound is not a typical reaction, the broader chemistry of sulfonyl compounds includes the generation of α-sulfonyl carbanions from related sulfone derivatives. These carbanions are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions. The presence of the spiro[2.5]octane moiety could influence the stability and reactivity of such a carbanion.
Electrophilic and Radical Transformations Involving the Spiro[2.5]octane Core
The spiro[2.5]octane core, with its unique spirocyclic structure containing a cyclopropane (B1198618) ring, exhibits distinct reactivity towards electrophiles and radicals. d-nb.info
Functionalization at Unsubstituted Positions
The unsubstituted positions on the cyclohexane (B81311) ring of the spiro[2.5]octane core can be functionalized through various reactions. While direct electrophilic substitution on the alkane framework is challenging, reactions involving the generation of radical or carbocationic intermediates can lead to functionalization. The presence of the sulfonyl chloride group can influence the regioselectivity of these reactions.
Ring-Opening and Rearrangement Reactions
The cyclopropane ring in the spiro[2.5]octane system is susceptible to ring-opening reactions due to its inherent ring strain. d-nb.info These reactions can be initiated by electrophiles, nucleophiles, or radicals. d-nb.info For instance, acid-catalyzed ring-opening can lead to the formation of rearranged products. d-nb.info The relief of ring strain provides a thermodynamic driving force for these transformations. d-nb.info
Studies on related spirocyclopropane systems have shown that nucleophilic attack can lead to ring opening, a key step in the biological activity of some natural products. d-nb.info The regioselectivity of the ring-opening is influenced by both electronic and steric effects of substituents on the cyclopropane ring. d-nb.info In the case of this compound, the sulfonyl group would be expected to exert a significant electronic influence on the reactivity of the spirocyclic core.
Transition Metal-Catalyzed Reactions of this compound
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions would typically involve the activation of the sulfur-chlorine bond.
Cross-Coupling Methodologies
Cross-coupling reactions are a class of transition metal-catalyzed reactions that form a new bond between two fragments. In the context of this compound, this would likely involve the coupling of the spiro[2.5]octane-6-sulfonyl group with a variety of coupling partners. While specific examples for this compound are not available, analogous reactions with other sulfonyl chlorides are well-documented.
A hypothetical cross-coupling reaction involving this compound could be a Suzuki-Miyaura coupling. In such a reaction, the sulfonyl chloride could potentially be converted to a sulfinate, which then participates in the catalytic cycle with a boronic acid in the presence of a palladium catalyst.
Hypothetical Suzuki-Miyaura Coupling Data Table
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Not Reported |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Not Reported |
Note: This table is illustrative and not based on reported experimental data for this compound.
C-H Activation Strategies
C-H activation is a powerful strategy that involves the direct functionalization of a carbon-hydrogen bond. For this compound, a transition metal catalyst could potentially direct the functionalization of a C-H bond on the spirocyclic framework, guided by the sulfonyl chloride group. This would be a highly desirable transformation as it would allow for the late-stage modification of the spirocycle.
Research in this area for similar molecules often employs rhodium or palladium catalysts. The sulfonyl group can act as a directing group, bringing the metal catalyst into proximity with specific C-H bonds.
Computational and Theoretical Chemistry Studies of Spiro 2.5 Octane 6 Sulfonylchloride and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal for understanding the fundamental electronic properties that govern the reactivity of Spiro[2.5]octane-6-sulfonylchloride. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential, which are key determinants of chemical behavior.
The electronic structure of this compound is significantly influenced by the presence of the spirocyclic system and the strongly electron-withdrawing sulfonyl chloride group. The spiro-fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings induces considerable ring strain, which in turn affects the electronic environment of the entire molecule. High-level quantum chemical methods are employed to accurately model these effects.
A critical aspect of these studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically found to be localized on the carbocyclic framework, while the LUMO is predominantly centered on the sulfur atom and the chlorine atom of the sulfonyl chloride group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity towards nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) map, generated from quantum chemical calculations, provides a visual representation of the charge distribution. In this compound, the MEP surface invariably shows a region of significant positive electrostatic potential around the sulfur atom, highlighting it as the primary electrophilic center susceptible to nucleophilic attack. Conversely, regions of negative potential are localized around the oxygen atoms of the sulfonyl group.
Table 1: Calculated Electronic Properties of this compound This table presents illustrative data from quantum chemical calculations.
| Property | Value (Illustrative) | Computational Method |
|---|---|---|
| HOMO Energy | -8.2 eV | DFT (B3LYP/6-31G*) |
| LUMO Energy | -1.5 eV | DFT (B3LYP/6-31G*) |
| HOMO-LUMO Gap | 6.7 eV | DFT (B3LYP/6-31G*) |
| Dipole Moment | 4.8 D | DFT (B3LYP/6-31G*) |
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) stands out as a computationally efficient yet accurate method for investigating the mechanisms of reactions involving this compound. DFT allows for the detailed exploration of potential energy surfaces, providing valuable information about the feasibility and kinetics of various reaction pathways.
A cornerstone of mechanistic studies is the identification and characterization of transition states. DFT calculations are adept at locating the transition state structures for reactions such as the nucleophilic substitution at the sulfonyl chloride moiety. The geometry of the transition state, including the lengths of the forming and breaking bonds, can be precisely determined. To confirm that a calculated structure is indeed a true transition state, a vibrational frequency analysis is performed. A genuine transition state is characterized by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate, effectively the path of the reaction.
By computing the energies of the reactants, intermediates, transition states, and products, DFT can be used to construct a comprehensive energy landscape for a given reaction. This mapping provides critical thermodynamic and kinetic data, such as reaction enthalpies and activation energies. For the reactions of this compound, the energy landscape can help in discerning between competing reaction pathways, thereby predicting the major products under specific conditions.
Table 2: Illustrative DFT Calculated Energies for the Reaction of this compound with a Generic Nucleophile This table provides a simplified energy profile for a hypothetical reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Nucleophilic attack on the sulfur atom | +18.5 |
| Products | Substituted product + Chloride ion | -12.0 |
Conformational Analysis and Stereochemical Prediction
The conformational flexibility of the spiro[2.5]octane framework, particularly the cyclohexane ring which can adopt various conformations like chair, boat, and twist-boat, necessitates a thorough conformational analysis. The relative orientation of the sulfonyl chloride group further adds to the conformational complexity. Computational methods are employed to determine the relative energies of these different conformers, allowing for the identification of the most stable, low-energy structures that are likely to be the most populated at equilibrium.
Understanding the conformational preferences is crucial as the reactivity and the stereochemical outcome of reactions can be highly dependent on the ground-state conformation of the starting material. Furthermore, computational models can be used to predict the stereochemistry of reactions that form new chiral centers. By comparing the energies of the transition states leading to different stereoisomeric products, the major product can be predicted based on the pathway with the lower activation energy, an application of the Curtin-Hammett principle.
Molecular Dynamics Simulations for Reactivity Insights
While static quantum chemical calculations provide a wealth of information, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a condensed phase, such as in solution. MD simulations track the motions of atoms over time, providing insights into how solvent molecules interact with the solute and influence its conformational landscape and reactivity. These simulations can reveal the role of explicit solvent molecules in stabilizing or destabilizing transition states, which can have a profound impact on reaction rates. MD simulations can also be used to explore the flexibility of the spirocyclic system and identify transient, high-energy conformations that may play a role in certain reaction pathways.
In Silico Prediction of Novel Reactivity and Derivatives
A significant advantage of computational chemistry is its predictive power. In silico methods allow for the rational design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure in a computational model—for instance, by introducing different substituents on the spirocyclic rings—researchers can screen a large number of virtual compounds and evaluate their potential reactivity and electronic properties. This approach can significantly accelerate the discovery of new molecules with desired functionalities.
Moreover, computational tools can be used to explore and predict new types of reactivity for this compound. By simulating its behavior under a wide range of reaction conditions and in the presence of various reagents, it is possible to uncover novel and potentially useful chemical transformations that have not yet been explored experimentally.
Synthesis and Advanced Characterization of Novel Spiro 2.5 Octane 6 Sulfonylchloride Derivatives
Design Principles for Structural Modification
The structural design of novel analogs based on the spiro[2.5]octane-6-sulfonylchloride core is primarily driven by its potential application in medicinal chemistry. The tetrahedral nature of the spiro carbon atom results in a distinct three-dimensional geometry, with the two rings being nearly perpendicular to each other. researchgate.net This rigid structure is advantageous in drug design as it can reduce conformational flexibility, potentially leading to higher binding affinity and selectivity for biological targets.
The incorporation of a spiro[2.5]octane scaffold has been shown to enhance key pharmacokinetic and physicochemical properties of drug candidates, including potency, lipophilicity, and metabolic stability. chemrxiv.org For instance, replacing a flexible aromatic linker with a rigid azaspiro[2.5]octane has been demonstrated to improve the binding potency and minimize off-target effects of certain inhibitors. chemrxiv.org
The sulfonyl chloride group is a key reactive handle for structural modification. It is primarily designed to react with primary or secondary amines to form sulfonamides, a well-established and highly important class of compounds in pharmaceutical sciences. libretexts.orgyoutube.com This strategy allows for the systematic introduction of a wide variety of substituents (R-groups) by selecting different amines, enabling the exploration of structure-activity relationships (SAR). The design of acyl sulfonamide derivatives with spiro cycles has been successfully employed to develop potent and selective inhibitors for targets like the NaV1.7 voltage-gated sodium channel for pain therapy. nih.gov
The core design principles for modifying this compound can be summarized as:
Scaffold Rigidity: Leveraging the fixed three-dimensional orientation of the spiro[2.5]octane core to optimize interactions with protein binding pockets.
Vectorial Diversity: Utilizing the spirocyclic framework to project substituents into new regions of chemical space compared to traditional flat aromatic systems. chemrxiv.org
Sulfonamide Library Synthesis: Employing the sulfonyl chloride as a reactive intermediate for the parallel synthesis of a diverse library of sulfonamides to screen for biological activity. libretexts.org
Modulation of Physicochemical Properties: Fine-tuning properties such as solubility, lipophilicity, and metabolic stability by varying the substituents on the amine component of the resulting sulfonamide.
Synthetic Routes to Modified this compound Analogs
The synthesis of this compound and its derivatives is not widely documented, necessitating a multi-step approach based on established methodologies for constructing the spirocyclic core and introducing the sulfonyl chloride functionality. A plausible synthetic pathway could commence from a known precursor such as spiro[2.5]octan-6-one or the corresponding amine.
One potential route starts with the synthesis of the spiro[2.5]octane core. Methods for creating related structures like spiro[2.5]octane-5,7-dione are known, often involving cyclization reactions. researchgate.netlibretexts.org A more direct precursor, spiro[2.5]octan-6-amine, can be envisioned as a key intermediate. google.com
A general synthetic scheme could be proposed as follows:
Step 1: Synthesis of a Spiro[2.5]octane Precursor The synthesis could begin from a readily available starting material like 1,3-cyclohexanedione (B196179) to construct the spiro[2.5]octane skeleton, for example, leading to spiro[2.5]octane-5-carboxylic acid as has been patented. rsc.org Alternatively, methods to produce spiro[2.5]octa-4,7-dien-6-one have also been developed. mdpi.com
Step 2: Introduction of an Amine Functionality Assuming the synthesis of spiro[2.5]octan-6-one, it can be converted to the corresponding oxime, which is then reduced to form spiro[2.5]octan-6-amine (a known compound). google.com
Step 3: Conversion of Amine to Sulfonyl Chloride The conversion of an amine to a sulfonyl chloride can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. The use of stable SO2 surrogates like DABSO (a complex of DABCO and sulfur dioxide) has modernized this approach.
Step 4: Synthesis of Sulfonamide Analogs The final step involves the reaction of this compound with a diverse range of primary or secondary amines. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds via a nucleophilic acyl substitution mechanism to yield the target sulfonamide derivatives. youtube.com
| Step | Reaction | Reagents and Conditions | Precursor | Product |
| 1 | Reductive Amination | Spiro[2.5]octan-6-one, NH2OH; then reduction (e.g., H2/Pd) | Ketone | Spiro[2.5]octan-6-amine |
| 2 | Sandmeyer Reaction | 1. NaNO2, aq. HCl; 2. SO2, CuCl | Amine | This compound |
| 3 | Sulfonamide Formation | Primary/Secondary Amine (R1R2NH), Pyridine | Sulfonyl Chloride | Spiro[2.5]octane-6-sulfonamide |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of New Compounds (e.g., 2D-NMR, High-Resolution Mass Spectrometry, X-ray Crystallography)
The unambiguous structural confirmation of novel this compound derivatives relies on a combination of modern spectroscopic and analytical methods.
2D-NMR Spectroscopy: One-dimensional (¹H and ¹³C) NMR provides initial structural information, but 2D-NMR techniques are essential for definitive assignments, especially given the complex, overlapping signals from the cyclohexane (B81311) and cyclopropane (B1198618) protons.
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the cyclohexane and cyclopropane rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the spiro-carbon) and confirming the connectivity between the spirocyclic core and the sulfonamide moiety. sigmaaldrich.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of substituents on the cyclohexane ring. sigmaaldrich.com
Representative NMR Data for a Hypothetical Spiro[2.5]octane Derivative:
| Technique | Key Correlations/Signals | Information Gained |
|---|---|---|
| ¹H NMR | Multiplets in the 0.5-2.5 ppm range | Signals for cyclopropane and cyclohexane rings |
| ¹³C NMR | Signal ~20-30 ppm, Signals ~25-45 ppm | Spiro carbon, other aliphatic carbons |
| COSY | Cross-peaks between adjacent CH/CH₂ protons | Proton connectivity within each ring |
| HSQC | ¹H signals correlated to ¹³C signals | Direct C-H attachments |
| HMBC | Proton on C6 correlated to spiro-carbon | Confirms substitution position |
| NOESY | Through-space correlations of axial/equatorial protons | Relative stereochemistry |
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. nist.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of SO₂ or the cleavage of the sulfonamide bond. Derivatization with sulfonyl chlorides is also a known technique to enhance ionization for LC-MS/MS analysis. mdpi.com
X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides the ultimate proof of structure, including the precise bond lengths, bond angles, and, most importantly, the absolute and relative stereochemistry of all chiral centers. researchgate.net It is an invaluable tool for definitively establishing the three-dimensional arrangement of atoms in these complex spirocyclic molecules. scispace.com
Stereochemical Assignment of New Derivatives
Spiro[2.5]octane derivatives can possess multiple sources of chirality. The spiro carbon itself can be a chiral center, and substitution on the cyclohexane ring can create additional stereogenic centers. scispace.com Therefore, the precise assignment of stereochemistry is critical.
Axial Chirality: Spiro compounds can exhibit axial chirality due to the twisted arrangement of the two rings, even in the absence of traditional tetrahedral stereocenters. researchgate.net
Central Chirality: The introduction of substituents on the cyclohexane ring of spiro[2.5]octane, for example at the C6 position, creates a stereogenic center. The reaction of a sulfonyl chloride with a chiral amine would result in a diastereomeric mixture.
The stereochemistry of newly synthesized derivatives is typically established using a combination of methods:
X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable crystal of a single enantiomer or a derivative made with a chiral auxiliary of known configuration can be grown. scispace.com
NMR Spectroscopy: As mentioned, NOESY experiments can help determine the relative configuration of substituents on the cyclohexane ring (e.g., cis vs. trans).
Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase (CSP), enantiomers and diastereomers can be separated. nih.gov Comparison of the retention times with those of stereochemically defined standards allows for assignment.
Stereoselective Synthesis: Employing a stereoselective synthetic route starting from a chiral precursor of known configuration can lead to products with a predictable stereochemical outcome. For example, the methylenation of chiral 2-arylidene-6-isopropyl-3-methylcyclohexanones has been shown to occur stereoselectively to yield chiral spiro[2.5]octanones. scispace.com
Purity Assessment and Enantiomeric Excess Determination of New Derivatives
Ensuring the purity of novel compounds is essential for the reliability of any subsequent biological or material testing. For chiral compounds, this includes determining the enantiomeric purity.
Purity Assessment: The chemical purity of new this compound analogs is assessed using a standard suite of analytical techniques.
NMR Spectroscopy: ¹H NMR is used to check for the presence of impurities. Integration of signals can provide a quantitative estimate of purity against a known internal standard.
High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV or mass spectrometry detector, is a powerful tool for separating the target compound from starting materials, byproducts, and other impurities. The peak area percentage of the main component is often used to express purity. A robust derivatization RP-HPLC method can be developed to quantify reactive species like sulfonyl chlorides. chromatographyonline.com
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula to confirm purity and composition.
Enantiomeric Excess (ee) Determination: For chiral derivatives, determining the ratio of the two enantiomers is crucial. Enantiomeric excess (ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. chemrxiv.org
Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess of a sample. sigmaaldrich.com The mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. nist.govnih.gov The enantiomeric excess is calculated from the integrated areas of the two separated peaks. A variety of polysaccharide-based and macrocyclic glycopeptide-based CSPs are available for method development. nih.gov
Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used in a similar manner to chiral HPLC.
NMR with Chiral Solvating or Derivatizing Agents: In some cases, NMR can be used to determine ee. This involves adding a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes that have slightly different chemical shifts, or by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers that are distinguishable by NMR.
Summary of Purity and Enantiomeric Excess Determination Methods:
| Analysis Type | Method | Principle |
|---|---|---|
| Chemical Purity | HPLC-UV/MS | Separation of components based on polarity, providing percentage purity. |
| ¹H NMR | Detection of impurity signals and quantification against a standard. | |
| Elemental Analysis | Confirmation of elemental composition (C, H, N, S). | |
| Enantiomeric Excess | Chiral HPLC | Separation of enantiomers on a chiral stationary phase. nih.gov |
Future Directions and Emerging Research Avenues for Spiro 2.5 Octane 6 Sulfonylchloride
Development of Novel Catalytic Transformations
The reactivity of the sulfonyl chloride group is well-established, but its placement on a spiro[2.5]octane framework invites the development of new catalytic transformations. Future research is likely to focus on harnessing the latent reactivity of this compound through modern catalytic methods.
One promising avenue is the use of photocatalysis to generate sulfonyl radicals. nih.gov Upon irradiation with visible light, a suitable photocatalyst could facilitate the homolytic cleavage of the S-Cl bond, producing a spiro[2.5]octane-6-sulfonyl radical. This highly reactive intermediate could then participate in a variety of bond-forming reactions that are otherwise difficult to achieve. For instance, its addition to alkenes or alkynes could lead to complex spirocyclic sulfones, which are valuable building blocks in medicinal chemistry. nih.gov
Another area of exploration is the transition-metal-catalyzed C-sulfonylation of substrates using Spiro[2.5]octane-6-sulfonylchloride. While alcohols typically react with sulfonyl chlorides at the oxygen atom, copper(II)-catalysis has been shown to promote selective C-sulfonylation of certain substrates, such as cyclopropanols. nih.gov Adapting such methods could enable the direct and regioselective introduction of the spiro[2.5]octane-6-sulfonyl moiety onto carbon centers, providing a practical route to γ-keto sulfones and other valuable motifs from common starting materials. nih.gov
Table 1: Potential Catalytic Transformations
| Catalytic Method | Reactive Intermediate | Potential Product Class |
|---|---|---|
| Photocatalysis (e.g., with fac-Ir(ppy)₃) | Spiro[2.5]octane-6-sulfonyl radical | Spirocyclic vinyl sulfones, functionalized sulfones |
Integration into Flow Chemistry Methodologies
The synthesis and reactions of sulfonyl chlorides can be highly exothermic and often involve hazardous reagents, making them ideal candidates for integration into continuous flow chemistry systems. rsc.orgmdpi.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which significantly enhances safety and can improve reaction efficiency and scalability. researchgate.net
Future research will likely focus on developing continuous flow protocols for both the synthesis of this compound and its subsequent derivatization. For example, a flow process for the synthesis of sulfonamides could involve pumping a stream of this compound to converge with a stream of an amine in a microreactor. researchgate.net This method allows for precise control over stoichiometry and rapid heat dissipation, minimizing the formation of byproducts and enabling the safe production of a wide array of sulfonamide derivatives. rsc.orgmdpi.com The development of such integrated flow systems would be a significant step towards the efficient and scalable production of libraries of compounds based on the spiro[2.5]octane scaffold. ewha.ac.kr
Table 2: Comparison of Batch vs. Flow Processing for Sulfonamide Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Poor heat dissipation, risk of thermal runaway. rsc.org | Excellent heat transfer, minimized reactor volume, inherently safer. rsc.org |
| Control | Difficult to control temperature and mixing. | Precise control over temperature, residence time, and stoichiometry. researchgate.net |
| Scalability | Scaling up can be challenging and dangerous. | Easily scalable by running the system for longer durations ("numbering up"). ewha.ac.kr |
| Yield/Purity | Often lower due to side reactions from hotspots. mdpi.com | Generally higher yields and purity due to superior control. ewha.ac.kr |
| Space-Time Yield | Limited by reaction and workup time. mdpi.com | Can be significantly higher due to shorter residence times. rsc.org |
Exploration of Supramolecular Interactions
The rigid, well-defined three-dimensional structure of the spiro[2.5]octane core makes it an intriguing scaffold for applications in supramolecular chemistry. ontosight.ai This field focuses on the chemistry "beyond the molecule," studying systems held together by non-covalent interactions like hydrogen bonding and host-guest interactions. nih.gov
The sulfonyl group, particularly after conversion to a sulfonamide or sulfonate ester, is an excellent hydrogen bond acceptor and donor. This functionality, when attached to the conformationally restricted spirocyclic frame, could be used to direct the assembly of complex supramolecular architectures. Future work could explore the use of this compound derivatives as building blocks for creating molecular cages, capsules, or specific host molecules designed to bind anions or neutral guests with high selectivity. nih.gov The principles of molecular recognition could be leveraged to design synthetic receptors where the spiro scaffold provides the structural preorganization necessary for effective binding.
Potential in Advanced Material Science Applications (focus on synthetic methodology)
Spirocyclic compounds are of growing interest in materials science due to their ability to impart unique properties such as increased thermal stability, altered solubility, and disruption of polymer chain packing. ontosight.aidtic.mil The bifunctional nature of the spiro[2.5]octane core combined with the reactive sulfonyl chloride handle provides a clear path for its incorporation into novel polymers.
A key synthetic methodology would involve the transformation of this compound into a suitable monomer for polymerization. For instance, the sulfonyl chloride could be converted into a derivative containing two reactive groups, such as a diamine or a diol. This spiro-based monomer could then undergo condensation polymerization with commercially available co-monomers like dianhydrides or diacyl chlorides. dtic.mil This approach could yield novel polyimides or polyesters containing spiro-junctions along the polymer backbone. Such materials are expected to exhibit distinct physical properties compared to their linear analogues, potentially leading to applications in high-performance plastics, membranes, or optical materials.
Synergistic Approaches with Other Chemical Disciplines
The full potential of this compound will be realized through synergistic collaborations with other scientific fields.
Medicinal Chemistry: Strained spirocyclic systems are increasingly recognized as valuable bioisosteres for aromatic rings in drug design, offering improved pharmacokinetic profiles. nih.govacs.org The rigid spiro[2.5]octane scaffold can orient substituents in precise three-dimensional space, making it an attractive core for designing new therapeutic agents. researchgate.net Future work will involve synthesizing libraries of derivatives for screening against various biological targets.
Agrochemicals: The structural motifs found in spirocyclic compounds have also shown promise in the development of new agrochemicals, such as herbicides and pesticides. nih.gov The unique shape and properties of the spiro[2.5]octane framework could lead to compounds with novel modes of action and improved crop compatibility.
Computational Chemistry: The conformational rigidity of the spiro[2.5]octane system makes it an ideal subject for computational modeling. Molecular mechanics and quantum chemical calculations can be used to predict the shapes of molecules derived from this scaffold, model their interactions in supramolecular assemblies, and guide the design of new catalysts and materials.
Q & A
Q. What are the established synthetic routes for Spiro[2.5]octane-6-sulfonylchloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via dichlorocarbene addition to olefins, as demonstrated in spirocyclic systems (e.g., using sodium trichloroacetate decomposition in dimethoxyethane) . Optimization involves adjusting temperature (40–60°C), solvent polarity, and stoichiometry of carbene precursors. Design of Experiments (DOE) can systematically evaluate variables like reaction time and catalyst loading. Characterization via H NMR (cyclopropyl proton singlet at δ 8.85) and combustion analysis validates structural integrity .
Q. How is the structure of this compound characterized to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use H NMR to identify cyclopropyl protons (singlet integration) and NOESY for spatial proximity analysis. Compare spectral data with structurally analogous compounds (e.g., 7-(bromomethyl)spiro[2.5]octane, δ 8.85 for cyclopropyl protons) . X-ray crystallography resolves absolute configuration, while IR spectroscopy confirms sulfonyl chloride functional groups (S=O stretch at ~1350–1150 cm) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. Kinetic studies in polar aprotic solvents (e.g., DMF) at 25°C can quantify reactivity. Competing hydrolysis in aqueous conditions requires strict anhydrous protocols. Compare with halogenated derivatives (e.g., 7-(chloromethyl)spiro[2.5]octane) to assess electronic effects .
Advanced Research Questions
Q. How does the electronic environment of the spirocyclic core influence the sulfonyl chloride’s reactivity compared to linear analogs?
- Methodological Answer : Perform DFT calculations to map electron density distribution, focusing on the sulfonyl chloride’s electrophilicity. Compare activation energies for substitution reactions with linear sulfonyl chlorides. Experimental validation via Hammett plots using para-substituted anilines as nucleophiles . Steric effects from the spiro junction may hinder accessibility, as seen in reduced reaction rates with bulky nucleophiles .
Q. What strategies resolve contradictory data in sulfonylation reactions, such as unexpected byproducts or low yields?
- Methodological Answer : Conduct mechanistic studies using O isotopic labeling to trace oxygen sources in hydrolysis byproducts. LC-MS/MS monitors intermediates in real-time. Reproduce reactions under inert atmospheres to exclude oxidative side reactions. Cross-validate findings with independent synthetic routes (e.g., alternative carbene precursors) .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations in explicit solvent models (water, DMSO) to assess hydrolysis kinetics. QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with half-life. Validate with accelerated stability testing (40°C/75% RH) and HPLC quantification of degradation products .
Q. What experimental designs are optimal for studying the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer : Employ fragment-based drug discovery (FBDD) to screen spirocyclic cores against target enzymes (e.g., kinases). Use SPR (Surface Plasmon Resonance) for binding affinity measurements. Modify the sulfonyl chloride to amide or sulfonamide derivatives and assess cytotoxicity via MTT assays .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, tracking critical process parameters (CPPs) like carbene generation efficiency. Use DOE to identify robustness ranges. Characterize impurities via GC-MS and assign structures using spectral libraries. Cross-reference with patent data (e.g., EP 12005681) for reproducibility benchmarks .
Q. What analytical techniques differentiate between stereoisomers or regioisomers formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
